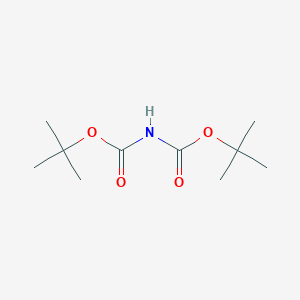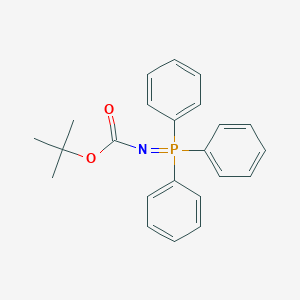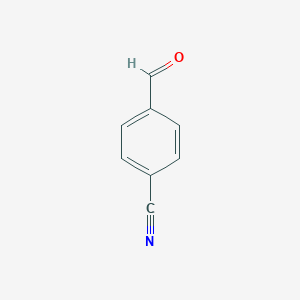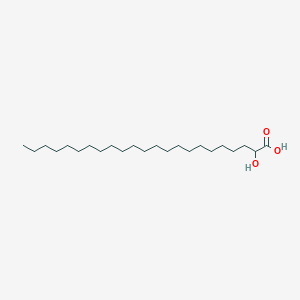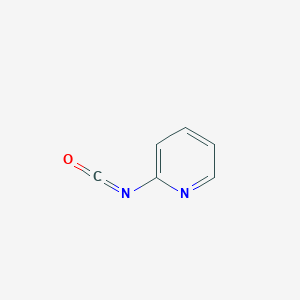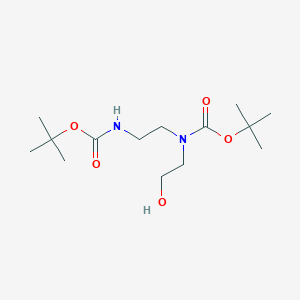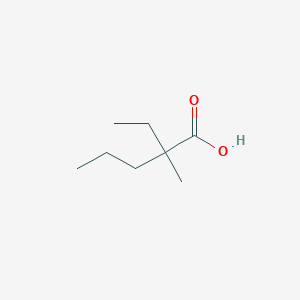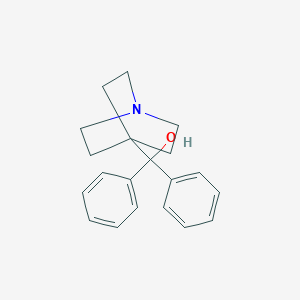
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of derivatives related to 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid involves a range of chemical reactions, often leading to complex molecular structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and is synthesized through reactions involving hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds often includes complex arrangements of hydrogen bonds. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
- The chemical reactions involved in synthesizing such compounds can lead to various structures, with properties like polarized molecular-electronic structures and unique hydrogen bonding patterns. This is exemplified in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).
Wissenschaftliche Forschungsanwendungen
1. Hydrogen-Bonded Supramolecular Structures
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid has been studied for its ability to form hydrogen-bonded supramolecular structures. In one study, molecules of this compound were linked into a three-dimensional framework structure by a combination of five independent hydrogen bonds, demonstrating its potential in forming complex molecular architectures (Portilla et al., 2007).
2. Antimicrobial Activity
Research has shown that derivatives of pyrazole-based compounds, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shubhangi et al., 2019).
3. Anti-Inflammatory and Analgesic Properties
Some derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, indicating the therapeutic potential of this class of compounds (Kumar, 2022).
4. Application in Drug Design
The structure and molecular interactions of pyrazole-based drug molecules, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid derivatives, have been modeled for their potential as drug candidates. This includes their interactions with bacterial DNA gyrase and their drug likeliness analyzed through ADME (Absorption, Distribution, Metabolism, and Excretion) analysis (Shubhangi et al., 2019).
5. Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds, such as those with potential as corrosion inhibitors. Density functional theory (DFT) studies have been conducted on derivatives of this compound to understand their efficiency and reactive sites as corrosion inhibitors (Wang et al., 2006).
6. Potential in Cancer Inhibitory Activity
Derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer activity. Some derivatives have displayed significant antitumor activity against various cancer cells, suggesting their potential use in cancer therapy (Jing et al., 2012).
Zukünftige Richtungen
The future directions for “4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields . Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they are likely to continue attracting the attention of researchers in the field of medicinal chemistry .
Wirkmechanismus
Target of Action
It is an analog of a compound used in the synthesis of quinoline derivatives as caspase-3 inhibitors , suggesting potential targets could be related to apoptosis pathways.
Mode of Action
Given its structural similarity to compounds that inhibit caspase-3, it may interact with its targets to induce changes in cell survival and apoptosis .
Biochemical Pathways
Based on its potential role as a caspase-3 inhibitor, it may impact pathways related to apoptosis and cell survival .
Result of Action
Based on its potential role as a caspase-3 inhibitor, it may have effects on cell survival and apoptosis .
Eigenschaften
IUPAC Name |
4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHGYMGXPXYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

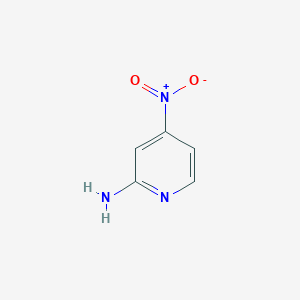

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
